2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride
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Overview
Description
2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Mechanism of Action
Mode of Action
It’s worth noting that the substitution of various groups on the isoxazole ring imparts different activities .
Biochemical Pathways
Isoxazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Isoxazole derivatives have been reported to exhibit a wide spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride typically involves the formation of the isoxazole ring followed by the introduction of the ethanamine group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the metal-free synthesis using oxone as an oxidizing agent in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using efficient and cost-effective catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of environmentally benign methods, such as metal-free synthesis, is also being explored to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the ethanamine moiety .
Scientific Research Applications
2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure.
5-Methylisoxazole: A derivative with a methyl group at the 5-position.
Ethanamine: A simple amine with a similar functional group.
Uniqueness
2-(5-Methylisoxazol-4-yl)ethanamine hydrochloride is unique due to the combination of the isoxazole ring and the ethanamine group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
2-(5-methyl-1,2-oxazol-4-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.ClH/c1-5-6(2-3-7)4-8-9-5;/h4H,2-3,7H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJHDLVXSGFHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138032-33-2 |
Source
|
Record name | 2-(5-methyl-1,2-oxazol-4-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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